

Physical and chemical properties of N-Ethylhex-4-enamide

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Compound of Interest

Compound Name: N-Ethylhex-4-enamide

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N-Ethylhex-4-enamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethylhex-4-enamide is a chemical compound belonging to the class of unsaturated aliphatic amides. While specific research on this particular molecule is limited in publicly available literature, this guide provides a comprehensive overview of its known and predicted physical and chemical properties. In the absence of direct experimental data for **N-Ethylhex-4-enamide**, information from structurally similar compounds and the general characteristics of α,β -unsaturated amides are presented to offer a predictive and comparative analysis. This document is intended to serve as a foundational resource for researchers and professionals in drug development and other scientific disciplines who may be interested in the synthesis, characterization, and potential applications of this and related compounds.

Chemical and Physical Properties

Precise experimental data for the physical properties of **N-Ethylhex-4-enamide** are not readily available in scientific literature. The following tables summarize the basic identifiers and computed physicochemical properties, alongside a comparative table with data for analogous compounds to provide estimated values.



Core Properties of N-Ethylhex-4-enamide

Property	Value	Source
IUPAC Name	N-ethylhex-4-enamide	PubChem[1]
CAS Number	110409-58-0	PubChem[1]
Molecular Formula	C ₈ H ₁₅ NO	PubChem[1]
Molecular Weight	141.21 g/mol	PubChem[1]

Computed Physicochemical Properties of N-Ethylhex-4-enamide

Property	Value	Source
XLogP3	1.6	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	1	PubChem[1]
Rotatable Bond Count	4	PubChem[1]
Topological Polar Surface Area	29.1 Ų	PubChem[1]

Comparative Physical Properties of Analogous Amides

Due to the lack of experimental data for **N-Ethylhex-4-enamide**, the following table presents data for structurally related saturated and unsaturated amides to provide context and estimates for its physical state, boiling point, and solubility.



Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)	Solubility in Water
N- Ethylbutanam ide	C ₆ H13NO	115.17	-	-	Soluble
N- Ethylhexana mide	C ₈ H ₁₇ NO	143.23	-	-	Sparingly Soluble
Butanamide	C4H9NO	87.12	115	216	Soluble[2]
Hexanamide	C ₆ H ₁₃ NO	115.17	101	255	Sparingly Soluble

Note: The solubility of amides in water generally decreases as the carbon chain length increases.[2][3] Primary and secondary amides can act as both hydrogen bond donors and acceptors, contributing to their solubility in polar solvents.[2][4]

Spectroscopic Data

Specific spectroscopic data (NMR, IR, Mass Spectrometry) for **N-Ethylhex-4-enamide** is not available in public databases. This section provides an overview of the expected spectral characteristics based on the general properties of unsaturated amides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of **N-Ethylhex-4-enamide** is expected to show characteristic signals for the ethyl group (a triplet and a quartet), protons adjacent to the amide nitrogen, protons on the double bond (vinylic protons), and protons along the aliphatic chain. The chemical shifts of the vinylic protons would be indicative of the geometry of the double bond.

¹³C NMR: The carbon-13 NMR spectrum would display distinct signals for the carbonyl carbon of the amide (typically in the range of 160-180 ppm), the carbons of the double bond (around



120-140 ppm), the carbons of the ethyl group, and the other aliphatic carbons in the hexenyl chain.

Infrared (IR) Spectroscopy

The IR spectrum of a secondary amide like **N-Ethylhex-4-enamide** is characterized by several key absorption bands:

- N-H Stretch: A single, sharp to moderately broad band is expected in the region of 3370-3170 cm⁻¹.[5]
- C=O Stretch (Amide I band): A strong absorption band is anticipated between 1680 and 1630 cm⁻¹.[5][6]
- N-H Bend (Amide II band): A characteristic band for secondary amides appears in the region of 1570-1515 cm⁻¹.[5]
- C=C Stretch: A medium to weak absorption is expected around 1650 cm⁻¹ for the carbon-carbon double bond.
- =C-H Bending: Out-of-plane bending vibrations for the hydrogens on the double bond would appear in the fingerprint region and can help determine the substitution pattern of the alkene.

Mass Spectrometry (MS)

In mass spectrometry with electron ionization (EI), aliphatic amides often undergo characteristic fragmentation patterns. For unsaturated amides, a common fragmentation is the cleavage of the N-CO bond.[1][7] The molecular ion peak (M+) may be observed, and key fragments would likely correspond to the loss of the ethylamino group and fragmentation of the hexenyl chain. The presence of the double bond can influence the fragmentation pathways, leading to resonance-stabilized carbocations.

Chemical Properties and Reactivity

Enamides, such as **N-Ethylhex-4-enamide**, are versatile intermediates in organic synthesis. The presence of the electron-withdrawing acyl group on the nitrogen atom modulates the reactivity of the double bond compared to enamines. While less nucleophilic than enamines, the double bond can still participate in various reactions.



The amide functionality itself is relatively stable but can undergo hydrolysis under acidic or basic conditions to yield hex-4-enoic acid and ethylamine.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **N-Ethylhex-4-enamide** is not documented in readily accessible literature. However, a general and adaptable method for the synthesis of N-alkyl amides involves the acylation of an amine with an acyl chloride or anhydride.

Representative Synthesis of an N-Alkyl Unsaturated Amide

The following is a representative protocol for the synthesis of an N-substituted unsaturated amide, which can be adapted for the preparation of **N-Ethylhex-4-enamide** from hex-4-enoyl chloride and ethylamine.

Reaction: Hex-4-enoyl chloride + Ethylamine → **N-Ethylhex-4-enamide** + HCl

Materials:

- Hex-4-enoyl chloride
- Ethylamine (as a solution in a suitable solvent like THF or as a gas)
- A non-nucleophilic base (e.g., triethylamine, pyridine)
- Anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether, THF)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve hex-4-enoyl chloride in the chosen anhydrous solvent.
- Cool the solution to 0 °C in an ice bath.
- In a separate flask, prepare a solution of ethylamine and the non-nucleophilic base (approximately 1.1 to 1.2 equivalents of each with respect to the acyl chloride).

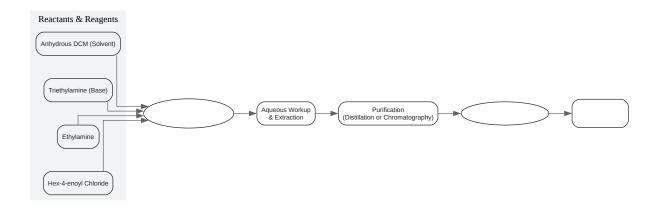


- Slowly add the ethylamine and base solution to the stirred, cooled solution of hex-4-enoyl chloride via a dropping funnel.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress can be monitored by thin-layer chromatography).
- Upon completion, the reaction mixture is typically quenched with water or a dilute aqueous acid solution.
- The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
- The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
- The crude N-Ethylhex-4-enamide can be purified by vacuum distillation or column chromatography on silica gel.

Characterization: The purified product would then be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm its structure and purity.

Visualizations General Synthetic Workflow





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Caption: A generalized workflow for the synthesis of **N-Ethylhex-4-enamide**.

Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological activity or signaling pathway involvement of **N-Ethylhex-4-enamide**. However, the amide functional group is a cornerstone of biochemistry, most notably in the peptide bonds that form proteins.

Some short-chain fatty acid amides have been investigated for their biological effects. For instance, certain N-acyl ethanolamines are involved in endocannabinoid signaling. While **N-Ethylhex-4-enamide** does not belong to this specific class, its structural similarity to endogenous signaling molecules suggests that it could potentially interact with biological systems. Any investigation into the biological effects of **N-Ethylhex-4-enamide** would require de novo screening and targeted studies. The presence of the unsaturated bond could also be a site for metabolic transformation or interaction with biological nucleophiles.



Conclusion

N-Ethylhex-4-enamide is a simple unsaturated amide for which specific experimental data is currently lacking in the public domain. This guide has provided a comprehensive overview of its known identifiers and computed properties, supplemented with representative data from analogous compounds to infer its likely physical and chemical characteristics. The provided synthetic protocol offers a general and adaptable method for its preparation. Future research is needed to experimentally determine its properties, fully characterize its spectroscopic profile, and investigate its potential biological activities. This document serves as a valuable starting point for any researcher or drug development professional interested in exploring the chemistry and potential applications of **N-Ethylhex-4-enamide**.

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